Morphine sulfate pentahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Pain Mechanisms:

Morphine's interaction with opioid receptors in the central nervous system allows researchers to investigate the neurobiological pathways involved in pain perception and modulation. By studying the effects of morphine on pain responses in animal models and humans, scientists can gain insights into the complex mechanisms underlying pain and develop novel therapeutic strategies for pain management.

Evaluating New Analgesics:

Morphine serves as a reference compound for the development and evaluation of new pain medications. Researchers compare the analgesic efficacy and side effects of novel drugs to morphine to assess their potential effectiveness and safety in treating pain. This comparative approach helps identify promising candidates for further clinical development.

Investigating Addiction and Dependence:

Morphine's addictive properties make it a crucial tool in studying the neurobiology of addiction and dependence. By observing the effects of chronic morphine exposure on animal models, researchers can investigate the underlying mechanisms of opioid addiction, including changes in brain reward pathways and withdrawal symptoms. This knowledge is essential for developing effective strategies for preventing and treating opioid use disorder.

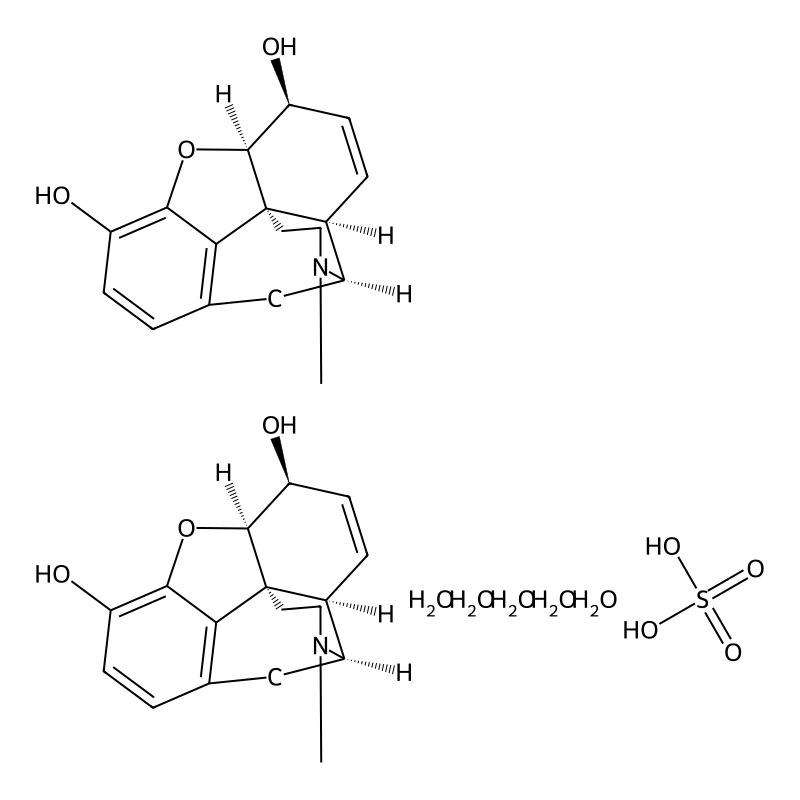

Morphine sulfate pentahydrate is a potent opioid analgesic derived from opium, primarily used for the management of severe pain. Its chemical structure is represented by the formula with a molecular weight of approximately 758.83 g/mol. The compound appears as white, feathery, silky crystals or a white crystalline powder . The chemical name is 7,8-didehydro-4,5α-epoxy-17-methylmorphinan-3,6α-diol sulfate (2:1) (salt), pentahydrate, indicating its complex structure that includes both a sulfate and water molecules in its crystalline form .

Additionally, morphine can be metabolized in the liver through glucuronidation, resulting in morphine-3-glucuronide and morphine-6-glucuronide, which are important for its pharmacological activity and elimination from the body .

Morphine sulfate pentahydrate exhibits significant biological activity primarily as an analgesic. It acts on the central nervous system by binding to opioid receptors, particularly the mu-opioid receptor, leading to pain relief and sedation. Its pharmacological effects include:

- Analgesia: Effective in relieving severe pain.

- Sedation: Used preoperatively to calm patients.

- Respiratory Depression: Can decrease respiratory rate and responsiveness to carbon dioxide levels.

- Gastrointestinal Effects: Causes constipation through reduced gastrointestinal motility and increased smooth muscle tone .

The compound's side effects may include miosis (constricted pupils), nausea, vomiting, and potential for addiction or dependence due to tolerance development .

The synthesis of morphine sulfate pentahydrate typically involves the following steps:

- Extraction: Morphine is extracted from opium poppy latex.

- Purification: The crude morphine is purified through recrystallization or chromatography.

- Sulfation: The purified morphine is reacted with sulfuric acid to form morphine sulfate.

- Hydration: The product is then crystallized with water to yield the pentahydrate form.

This multi-step process ensures high purity and bioavailability of the final product .

Morphine sulfate pentahydrate is primarily utilized in medical settings for:

- Pain Management: Treatment of moderate to severe pain conditions such as post-surgical pain, cancer pain, and chronic pain syndromes.

- Anesthesia Adjunct: Used before surgical procedures to enhance sedation and reduce anxiety.

- Palliative Care: Provides comfort for patients with terminal illnesses by managing severe pain effectively .

Morphine sulfate pentahydrate has been studied for interactions with various substances:

- Drug Interactions: It may interact with other central nervous system depressants (e.g., benzodiazepines), increasing the risk of respiratory depression and sedation.

- Metabolic Interactions: The presence of renal impairment can significantly affect the pharmacokinetics of morphine, leading to accumulation of active metabolites like morphine-6-glucuronide .

Understanding these interactions is crucial for safe prescribing practices.

Morphine sulfate pentahydrate shares similarities with several other opioid compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Codeine | C₁₈H₂₁NO₃ | Mild to moderate pain relief | Less potent than morphine; often used as a cough suppressant. |

| Fentanyl | C₂₂H₂₈N₂O | Severe pain | Synthetic opioid; much more potent than morphine. |

| Oxycodone | C₁₈H₂₁NO₄ | Moderate to severe pain | Semi-synthetic; often combined with acetaminophen. |

| Hydromorphone | C₁₈H₂₃NO₃ | Severe pain | More potent than morphine; shorter duration of action. |

| Methadone | C₂₁H₂₅N·HCl | Pain management; detoxification | Long half-life; used in opioid dependence treatment. |

Morphine sulfate pentahydrate stands out due to its historical significance as the first isolated opioid and its well-established efficacy in severe pain management . Its unique properties make it a critical component in both acute and chronic pain therapies despite the potential for abuse and dependence associated with its use.

Synthetic Routes and Precursor Alkaloids

The synthesis of morphine sulfate pentahydrate involves complex biochemical and chemical pathways that utilize various alkaloid precursors derived from the opium poppy Papaver somniferum [12]. The biosynthetic sequence follows a well-established pathway: tyrosine → norlaudanosoline → reticuline → salutaridine → salutaridinol-I → thebaine → codeine → morphine [12]. This sequential transformation represents one of the most thoroughly studied alkaloid biosynthetic pathways in natural product chemistry [3].

Thebaine serves as a critical immediate precursor in morphine production, with codeinone reductase facilitating the conversion to codeine, which subsequently undergoes demethylation to yield morphine [17]. Recent biotechnological advances have demonstrated that thebaine-to-codeine conversion can achieve yields of up to 48% when codeinone reductase cell addition is optimally timed [39]. The transformation involves equilibration between thebaine and the intermediate neopinone, followed by reduction of codeinone to codeine [39].

Reticuline, a benzylisoquinoline alkaloid, represents another fundamental precursor in the morphine biosynthetic pathway [3]. The phenol-coupling reaction that converts (S)-reticuline to salutaridine is particularly noteworthy, as biological incorporation of reticuline into morphine alkaloids can reach 8% efficiency in intact plant systems [12]. This conversion is significantly more efficient than chemical oxidation methods, which achieve only 0.02% yield [12].

The early stages of morphine biosynthesis utilize catechol derivatives of L-tyrosine, specifically L-3,4-dihydroxyphenylalanine and dopamine, to form benzylisoquinoline alkaloids [14]. Tyramine, derived from L-tyrosine, plays a crucial role as a trace amine in cellular morphine production [14]. The enzyme (S)-norcoclaurine synthase stereoselectively catalyzes the condensation of dopamine with 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine as the first committed step in benzylisoquinoline alkaloid biosynthesis [14].

| Precursor Alkaloid | Conversion Efficiency (%) | Key Enzymes/Conditions | Product Formation |

|---|---|---|---|

| Thebaine | 48 (to codeine) | Codeinone Reductase | Codeine → Morphine |

| Codeine | 77.3 (sulfate pentahydrate) | Sulfuric acid crystallization | Morphine sulfate pentahydrate |

| Reticuline | 8 | Phenol coupling reaction | Salutaridine formation |

| Salutaridine | Not specified | Salutaridinol intermediate | Salutaridinol-I → Thebaine |

| Norlaudanosoline | Not specified | First committed benzylisoquinoline alkaloid | Tetrahydropapaveroline |

| Tyramine | Not specified | Tyrosine decarboxylase | Via 4-hydroxyphenylacetaldehyde |

| Dopamine | Not specified | DOPA decarboxylase | Via condensation reactions |

The final conversion to morphine sulfate pentahydrate involves treating purified morphine with an equivalent amount of sulfuric acid in water, followed by crystallization from the filtrate by successive cooling to 35-5°C [8]. This process yields morphine sulfate pentahydrate with a molecular formula of (C₁₇H₁₉NO₃)₂ · H₂SO₄ · 5H₂O and molecular weight of 758.83 g/mol [20] [22].

Halogenation and Nitration Reactions

Halogenation of morphine alkaloids has been extensively studied since the mid-20th century, with halogenated morphinans serving as valuable intermediates in the synthesis of tritium-labeled radioligands [1]. The regioselectivity of halogenation reactions depends critically on the reaction conditions and the presence of functional groups on the morphine skeleton [4].

Position 1 halogenation involves the meta-substitution relative to the free phenolic hydroxyl group [1] [4]. The synthesis of 1-chloromorphine and 1-bromomorphine is achieved by treating morphine with hydrochloric acid or hydrobromic acid solutions, respectively, in the presence of oxidizing agents such as potassium iodate or hydrogen peroxide [1]. The reaction proceeds at elevated temperatures (70°C) and demonstrates high selectivity for the meta position relative to the phenolic hydroxyl group [4].

Halogenation at position 2 requires a more complex synthetic approach involving nitration followed by reduction and diazotization [1]. The process begins with the regioselective nitration of morphine to produce 2-nitromorphine, facilitated by the presence of the free hydroxyl group at the 3-position [1]. Subsequent reduction using tin and hydrochloric acid, electrolytic reduction, or formamidinesulfinic acid yields 2-aminomorphine [1]. The Sandmeyer reaction then converts 2-aminomorphine to 2-chloromorphine through diazotization [1].

Position 6 halogenation involves α-halogenated codides and morphides, which serve as key intermediates for nucleophilic substitution reactions at the allylic position [1]. α-Chlorocodide synthesis utilizes thionyl chloride in reaction with codeine, following the method established by Wieland and Kappelmeier [1]. The Mitsunobu reaction provides an alternative approach, employing azocarboxylates in the presence of triphenylphosphine, with the reaction proceeding through inversion of configuration at the C6 position [1].

| Position | Halogenation Agent | Product | Reaction Conditions | Selectivity |

|---|---|---|---|---|

| C-1 | HCl + KIO₃ + H₂O₂ | 1-Chloromorphine | 70°C, aqueous HCl | Meta to phenolic OH |

| C-1 | HBr + H₂O₂ | 1-Bromomorphine | High temperature | Meta to phenolic OH |

| C-2 | Via 2-nitromorphine reduction | 2-Aminomorphine | Sn/HCl reduction | Regioselective C-2 |

| C-2 | Sandmeyer reaction | 2-Chloromorphine | From 2-aminomorphine | Via diazotization |

| C-6 (α-position) | SOCl₂ (thionyl chloride) | α-Chlorocodide | Direct reaction | S_N2 mechanism |

| C-6 (α-position) | Mitsunobu reaction | α-Chloromorphine | DEAD/DIAD + PPh₃ | Inversion at C-6 |

The stereochemistry of halogenation products has been confirmed through nuclear magnetic resonance spectroscopy and comparison with authentic reference materials [1]. The α-chloromorphine derivative demonstrates significantly enhanced analgesic potency, being approximately 10-15 times more potent than morphine in biological assays [1].

Stability and Decomposition Pathways

Morphine sulfate pentahydrate exhibits complex degradation behavior that is highly dependent on environmental conditions including temperature, pH, oxygen availability, and moisture content [6] [10]. The degradation follows primarily first-order kinetics and involves multiple pathways that produce various pharmacologically distinct metabolites [6] [7].

Thermal degradation studies reveal that morphine demonstrates remarkable stability at temperatures up to 120°C, with minimal degradation observed after 120 minutes of exposure [10]. At elevated temperatures, degradation rates increase significantly following Arrhenius kinetics [10]. At 200°C, the half-life of morphine is approximately 32-39 minutes, with an activation energy of 94.0 ± 15.5 kJ/mol [10].

The primary degradation products include pseudomorphine (2,2'-bimorphine), morphine N-oxide, and 10-hydroxymorphine [6] [28] [31]. Pseudomorphine formation occurs through oxidative coupling mechanisms and represents the major degradation pathway under oxidative conditions [6] [28]. This dimerization product contributes minimally to pharmacological activity and serves as an indicator of morphine degradation [30].

Morphine N-oxide formation represents another significant degradation pathway, particularly under conditions of elevated pH and oxygen exposure [6] [33]. The oxidation process involves the tertiary nitrogen atom and produces both pharmacologically active and inactive N-oxide isomers [31]. The major N-oxide isomer predominates, with the minor isomer concentration not exceeding 8% in synthesized preparations [31].

Aqueous solution stability is significantly influenced by pH and dissolved oxygen concentration [7]. The overall reaction rate in oxygen-rich systems follows the equation: k'₁(Ka/(Ka + H⁺)) + k'₂(H⁺/(Ka + H⁺)), where Ka represents the acid dissociation constant [7]. Degradation is accelerated at higher pH values and in the presence of atmospheric oxygen [6] [7].

| Temperature (°C) | Half-life (min) | Primary Degradation Products | Activation Energy (kJ/mol) | Reaction Order |

|---|---|---|---|---|

| 120 | No significant degradation | None observed | Not calculated | N/A |

| 160 | 127 ± 32 | Morphine N-oxide, Pseudomorphine | 94.0 ± 15.5 | First-order |

| 180 | 89.7 ± 25.8 | Morphine N-oxide, Pseudomorphine | 94.0 ± 15.5 | First-order |

| 200 | 33.4 ± 1.8 | Morphine N-oxide, Pseudomorphine | 94.0 ± 15.5 | First-order |

| 121 (autoclaving) | Stable up to 180 min | Minimal degradation | Not specified | Pseudo first-order |

| Room temperature | Extended stability | Pseudomorphine, 10-hydroxymorphine | Not applicable | First-order |

The pentahydrate form provides enhanced stability compared to anhydrous morphine preparations [8] [21]. The crystal structure accommodates five water molecules per sulfate unit, contributing to the overall stability of the crystalline matrix [19] [20]. Water content determination reveals 11.9% by weight, consistent with the pentahydrate stoichiometry [8]. Upon prolonged air exposure, the pentahydrate gradually loses water of hydration and may undergo color changes due to oxidative degradation [22].

Morphine sulfate pentahydrate properties demonstrate the compound's pharmaceutical suitability when properly formulated and stored [8] [20]. The orthorhombic crystal system (space group P2₁2₁2₁) provides structural stability while maintaining adequate solubility characteristics for pharmaceutical applications [21] [23].

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Formula | (C₁₇H₁₉NO₃)₂ · H₂SO₄ · 5H₂O | Pentahydrate form |

| Molecular Weight | 758.83 g/mol | At standard conditions |

| Water Content | 11.9% | Determined by Karl Fischer |

| Crystal Structure | White crystalline powder | European Pharmacopoeia |

| Solubility in Water | 1 in 21 parts | At room temperature |

| Solubility in Alcohol | 1 in 1000 parts | At room temperature |

| Stability on Air Exposure | Gradual water loss | Prolonged exposure |

| pH Range (injection) | 2.5 - 6.5 | Injection formulations |

| Crystalline Form | Orthorhombic P₂₁₂₁₂₁ | X-ray crystallography |

Hydrate Formation and Structural Stability

Morphine sulfate pentahydrate represents a classic example of pharmaceutical hydrate formation, where water molecules play a crucial role in determining the crystal structure and stability of the compound. The pentahydrate form incorporates five water molecules per morphine sulfate unit, resulting in a molecular formula of C₃₄H₅₀N₂O₁₅S with a molecular weight of 758.83 g/mol [1] [2] [3]. This hydration stoichiometry corresponds to a theoretical water content of 11.9% by weight, which has been experimentally confirmed through various analytical techniques [4] .

The formation of the pentahydrate structure is driven by the establishment of an extensive three-dimensional hydrogen bonding network that interconnects morphine cations, sulfate anions, and water molecules [6] [7] [8]. The morphinane skeleton, with its rigid five-ring system, provides multiple hydrogen bond donor and acceptor sites, including the phenolic hydroxyl group at position 3, the aliphatic hydroxyl group at position 6, and the tertiary amine nitrogen [6] [8]. These functional groups, combined with the sulfate counterion and incorporated water molecules, create a complex hydrogen bonding pattern that stabilizes the crystal lattice.

The structural stability of morphine sulfate pentahydrate is significantly enhanced compared to its anhydrous forms due to the role of water molecules in bridging morphinane units and filling structural voids within the crystal lattice [6] [7]. Differential scanning calorimetry and isothermal calorimetry studies have demonstrated that the pentahydrate exhibits an enthalpic stabilization of approximately 5.7 to 25.6 kJ mol⁻¹ relative to the most stable anhydrous forms [6] [8]. This thermodynamic advantage arises from the favorable energetics of water-mediated hydrogen bonding interactions that create higher dimensional networks compared to anhydrous structures.

The crystallographic analysis reveals that morphine sulfate pentahydrate adopts an orthorhombic crystal system with space group P2₁2₁2₁, consistent with the general structural characteristics observed for morphinane derivatives [6] [7] [8]. The five water molecules occupy distinct crystallographic sites within the unit cell, each participating in specific hydrogen bonding arrangements that contribute to the overall structural integrity. The water molecules function both as coordinated species directly interacting with morphinane cations and as lattice components that bridge neighboring molecular units.

Table 1: Physical and Chemical Properties of Morphine Sulfate Pentahydrate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₄H₅₀N₂O₁₅S | [1] [2] [3] |

| Molecular Weight (g/mol) | 758.83 | [1] [2] [3] |

| Chemical Name | 7,8-didehydro-4,5α-epoxy-17-methylmorphinan-3,6α-diol sulfate (2:1) (salt), pentahydrate | [9] [10] [11] |

| CAS Number | 6211-15-0 | [1] [3] [12] |

| Water Content (theoretical %) | 11.9 | [4] |

| Water Content (experimental %) | 11.9 | |

| Number of Water Molecules | 5 | [4] |

| Physical Appearance | White, feathery, silky crystals or white crystalline powder | [13] [14] |

| Crystal System | Orthorhombic | [6] [7] [8] |

The hydrate formation process is influenced by several environmental factors, including relative humidity, temperature, and the presence of nucleation sites. Under ambient conditions (40-60% relative humidity), the pentahydrate form remains stable and can be handled without risk of phase transformation [15]. However, exposure to extremely low humidity conditions (below 5% relative humidity) or elevated temperatures can initiate dehydration processes that lead to the formation of lower hydrate forms or anhydrous polymorphs [15] [16].

Polymorphic Modifications and Phase Transitions

The polymorphic landscape of morphine sulfate is complex, with multiple crystalline forms having been identified and characterized. While the pentahydrate represents the most thermodynamically stable hydrated form under standard pharmaceutical processing and storage conditions, several other polymorphic modifications have been documented in the literature [17] [18] [19].

The polymorphic behavior of morphine sulfate is closely related to that observed for other morphinane derivatives, particularly morphine hydrochloride, which has been extensively studied and shown to exhibit multiple hydrated and anhydrous forms [6] [7] [8]. Morphine hydrochloride forms both trihydrate and dihydrate phases, with the trihydrate being stable under high humidity conditions and the dihydrate representing an intermediate phase during dehydration processes [6] [8]. These structural relationships provide insight into the potential polymorphic behavior of morphine sulfate, as both systems involve the same morphinane cation but differ in their counterion and hydration patterns.

Recent patent literature has disclosed the existence of four distinct polymorphic forms of morphine sulfate, indicating the potential for multiple crystalline modifications of this important pharmaceutical compound [18] [19]. These polymorphic forms likely differ in their crystal packing arrangements, hydrogen bonding patterns, and water content, leading to variations in their physical and chemical properties. The identification of multiple polymorphs has significant implications for pharmaceutical development, as different polymorphic forms can exhibit distinct solubility profiles, dissolution rates, and bioavailability characteristics.

Phase transitions between different polymorphic forms of morphine sulfate can occur under specific environmental conditions or during pharmaceutical processing operations. Temperature-induced phase transitions are particularly important, as heating can drive dehydration processes that convert the pentahydrate to lower hydrate forms or anhydrous polymorphs. The reversibility of these phase transitions depends on the specific forms involved and the conditions under which the transformations occur.

Table 2: Crystallographic Properties

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁2₁2₁ (orthorhombic) | [6] [7] [8] |

| Unit Cell System | Orthorhombic | [6] [7] [8] |

| Lattice Type | Primitive | [6] [7] [8] |

| Molecular Packing | Layered morphinane arrangement | [6] [7] [8] |

| Water Molecule Sites | 5 crystallographically distinct sites | [6] [7] [8] |

| Hydrogen Bond Donors | OH groups, NH groups, H₂O molecules | [6] [7] [8] |

| Hydrogen Bond Acceptors | Oxygen atoms from sulfate, morphine, and water | [6] [7] [8] |

| Structural Rigidity | High due to extensive hydrogen bonding | [6] [7] [8] |

The solid-state characterization of morphine sulfate polymorphs requires sophisticated analytical techniques, including powder X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and solid-state nuclear magnetic resonance spectroscopy [20] [21]. These techniques enable the identification and quantification of different polymorphic forms, as well as the monitoring of phase transitions under various environmental conditions.

Dehydration Mechanisms and Kinetics

The dehydration of morphine sulfate pentahydrate occurs through a complex, multi-step mechanism that involves the sequential loss of water molecules under increasing temperature or decreasing humidity conditions. Thermogravimetric analysis and differential scanning calorimetry studies have revealed that the dehydration process proceeds through several distinct stages, each characterized by specific temperature ranges and mass loss profiles [15] [16] [22].

The initial stage of dehydration typically occurs at temperatures between room temperature and approximately 100°C, during which the pentahydrate loses approximately two water molecules, corresponding to a mass loss of approximately 4.7% [23] [15] [16]. This initial water loss involves the removal of the most weakly bound water molecules, which are typically those occupying peripheral positions within the crystal lattice or those involved in less favorable hydrogen bonding interactions.

The second stage of dehydration occurs in the temperature range of 100-150°C, involving the loss of an additional two water molecules with a similar mass loss of approximately 4.7% [23] [15] [16]. This stage represents the removal of water molecules that are more tightly integrated into the crystal structure, requiring higher activation energies for their displacement from the lattice.

The final stage of water removal occurs at temperatures between 150-200°C, involving the loss of the remaining water molecule with a mass loss of approximately 2.4% [23] [15] [16]. This final water molecule is typically the most strongly bound, often participating in critical hydrogen bonding interactions that contribute significantly to the structural stability of the hydrate.

Table 3: Thermal Decomposition Characteristics

| Stage | Temperature Range (°C) | Process | Mass Loss (%) | Reference |

|---|---|---|---|---|

| Stage 1 | Room temperature - 100 | Initial water loss (2 molecules) | ~4.7 | [23] [15] [16] |

| Stage 2 | 100 - 150 | Secondary water loss (2 molecules) | ~4.7 | [23] [15] [16] |

| Stage 3 | 150 - 200 | Final water loss (1 molecule) | ~2.4 | [23] [15] [16] |

| Stage 4 | 200 - 250 | Decomposition of anhydrous form | Variable | [13] [21] |

The kinetics of the dehydration process are influenced by several factors, including particle size, surface area, humidity conditions, heating rate, and the presence of nucleation sites for the formation of dehydrated phases. Under controlled laboratory conditions with slow heating rates, the dehydration process exhibits well-defined stages with clear temperature boundaries. However, under industrial processing conditions with rapid heating or variable humidity, the dehydration stages may overlap, leading to more complex kinetic profiles.

The dehydration mechanism is partially reversible under controlled conditions, particularly for the initial stages of water loss [15] [16]. When dehydrated samples are exposed to high humidity environments, they can reabsorb water and partially regenerate the original pentahydrate structure. However, complete reversibility is rarely achieved, as the dehydration process can induce structural rearrangements or the formation of metastable phases that do not readily convert back to the original hydrate form.

Table 4: Hydration and Structural Parameters

| Parameter | Value | Reference |

|---|---|---|

| Hydration Stoichiometry | 5 H₂O per morphine sulfate unit | [1] [4] |

| Water Coordination Mode | Coordinated and lattice water | [6] [7] [8] |

| Hydrogen Bonding Pattern | Extensive hydrogen bond network | [6] [7] [8] |

| Crystal Structure Stability | High structural stability | [6] [7] [8] |

| Dehydration Reversibility | Partially reversible under controlled conditions | [15] [16] |

| Critical Humidity (%RH) | < 5% for complete dehydration | [15] [16] |

| Thermodynamic Stability | Enthalpically stabilized vs anhydrous forms | [6] [7] [8] |

The understanding of dehydration mechanisms and kinetics is crucial for pharmaceutical development and manufacturing processes. During tablet compression, granulation, or other solid dosage form manufacturing operations, morphine sulfate pentahydrate may be subjected to conditions that promote dehydration. Knowledge of the critical temperature and humidity thresholds for dehydration enables the optimization of processing parameters to maintain the desired hydrate form throughout manufacturing [15] [16].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (37.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (24.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (37.88%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Morphine sulfate

FDA Medication Guides

Morphine Sulfate

CAPSULE, EXTENDED RELEASE;ORAL

KING PHARMS LLC

06/26/2015

Embeda

Morphine Sulfate; Naltrexone Hydrochloride

ALPHARMA PHARMS

10/07/2019